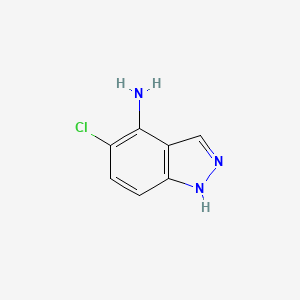

5-Chloro-1H-indazol-4-amine

Description

Significance of the Indazole Heterocyclic Motif in Contemporary Organic Chemistry Research

Indazole and its derivatives are of paramount importance in modern organic chemistry and medicinal chemistry. nih.govnih.gov This significance stems from the indazole nucleus being a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. mdpi.com The presence of two nitrogen atoms in the pyrazole (B372694) ring allows for diverse interactions, including hydrogen bonding, which is crucial for biological activity. researchgate.net

Although rare in nature, synthetic indazole derivatives exhibit a wide array of pharmacological activities. nih.govjocpr.com This has propelled extensive research into the synthesis of novel indazole-containing compounds for various applications. nih.gov The versatility of the indazole ring allows for functionalization at multiple positions, leading to a vast chemical space for exploration. researchgate.net

Overview of Substituted Indazoles as Key Scaffolds for Chemical Exploration

The strategic placement of various substituents on the indazole core is a key strategy in the development of new chemical entities. nih.gov The properties and reactivity of the indazole ring can be finely tuned by introducing different functional groups. For instance, the substitution on the nitrogen atoms (N-1 or N-2) or on the benzene (B151609) ring can significantly influence the molecule's biological activity and physical properties. mdpi.com

The synthesis of substituted indazoles is a major focus of research, with numerous methods being developed to achieve specific substitution patterns. jocpr.com These methods include classical approaches like diazotization and nitrosation reactions, as well as modern catalytic cross-coupling reactions. jocpr.comrsc.org The ability to create a diverse library of substituted indazoles is crucial for screening and identifying compounds with desired properties. africaresearchconnects.com

Research Context of 5-Chloro-1H-indazol-4-amine: Bridging Halogenated and Aminated Indazole Architectures

The compound this compound holds a unique position in the landscape of substituted indazoles by incorporating both a halogen (chloro) and an amine group on the benzene portion of the scaffold. This dual functionalization provides multiple reaction sites for further chemical transformations.

The chlorine atom can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Halogenated indazoles are important precursors in the synthesis of complex molecules. smolecule.com Simultaneously, the amine group offers a site for acylation, alkylation, or diazotization, leading to a different set of derivatives. Aminated indazoles are a well-established class of compounds with significant biological activities. mdpi.com

The presence of both these functionalities in a single molecule makes this compound a versatile building block. It serves as a bridge, connecting the chemical pathways of halogenated and aminated indazoles, thus expanding the possibilities for creating novel and complex molecular architectures for various research applications.

Structure

3D Structure

Properties

CAS No. |

825654-78-2 |

|---|---|

Molecular Formula |

C7H6ClN3 |

Molecular Weight |

167.59 g/mol |

IUPAC Name |

5-chloro-1H-indazol-4-amine |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,9H2,(H,10,11) |

InChI Key |

BHOSWVZIGTVQNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)N)Cl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in 5 Chloro 1h Indazol 4 Amine Synthesis and Transformations

Mechanistic Pathways of Indazole Ring Formation

The formation of the indazole ring system is a cornerstone of many synthetic strategies. Key mechanistic approaches include intramolecular cyclization, nucleophilic aromatic substitution, and the use of specific intermediates to guide the reaction.

Intramolecular cyclization is a common strategy for forming the indazole ring. This can involve the formation of a crucial N-N bond or a C-H amination step.

N-N Bond Formation: An N-N bond-forming oxidative cyclization provides a route to indazoles from 2-aminomethyl-phenylamines. organic-chemistry.org The proposed mechanism begins with the oxidation of the anilinic nitrogen to a nitroso intermediate. This is followed by a nucleophilic addition and subsequent cyclization to form the indazole ring. organic-chemistry.org This method has been used to synthesize various 2-substituted 2H-indazoles, 1H-indazoles, and 3-disubstituted 3H-indazoles. organic-chemistry.org

C-H Amination: The synthesis of 1H-indazoles can be achieved through intramolecular oxidative C–H amination. nih.govbohrium.com For instance, a silver(I)-mediated process has been shown to be effective for this transformation. nih.govbohrium.com Mechanistic studies suggest that this reaction may proceed through a single electron transfer (SET) mediated by the Ag(I) oxidant, indicating a radical intermediate. nih.govbohrium.com Another example involves the use of a copper-promoted intramolecular C-H amination of hydrazones. researchgate.net This method is valued for its mild conditions and operational simplicity. researchgate.net Rhodium-catalyzed C-H activation and intramolecular amination of ketoxime ethers also yield indazole derivatives through an N-N bond formation sequence. mdpi.com

Table 1: Comparison of Intramolecular Cyclization Mechanisms for Indazole Synthesis

| Mechanism | Key Transformation | Catalyst/Reagent Example | Intermediate | Reference |

| N-N Bond Formation | Oxidative Cyclization | (NH4)2MoO4 / H2O2 | Nitroso compound | organic-chemistry.org |

| C-H Amination | Oxidative C-H Amination | Ag(I) oxidant | Radical | nih.govbohrium.com |

| C-H Amination | C-H Amination | Copper | Not specified | researchgate.net |

| C-H Amination | C-H Activation/Amination | Rhodium | Rhodacycle | mdpi.com |

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of indazoles, particularly when starting from halogenated precursors. This mechanism is central to the formation of the indazole ring in many synthetic routes.

The general mechanism for an SNAr reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group (like a halogen) and activated by electron-withdrawing groups. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring. researchgate.net

In the context of indazole synthesis, a common approach involves the reaction of an o-haloaryl carbonyl compound with a hydrazine (B178648) derivative. researchgate.net The initial step is the condensation of the carbonyl group with the hydrazine to form a hydrazone. researchgate.netresearchgate.net This is followed by an intramolecular SNAr, where the nitrogen of the hydrazone displaces the ortho-halogen, leading to the formation of the indazole ring. researchgate.netmdpi.com This cyclization can be promoted by a base or catalyzed by a metal, such as copper. researchgate.netmdpi.com For instance, the synthesis of 1-aryl-1H-indazoles has been achieved from o-halogenated aryl aldehydes or ketones and aryl hydrazines via a ligand-free copper-catalyzed intramolecular Ullmann-type coupling, which is a variation of the SNAr mechanism. researchgate.net

The efficiency of the SNAr reaction is highly dependent on the nature of the halogen and the presence of electron-withdrawing groups on the aromatic ring. Fluorine is often a good leaving group in these reactions. ossila.com The synthesis of 4-haloindazoles from 6-halo-2-fluorobenzaldehydes and hydrazine demonstrates this, where the initial formation of a hydrazone is followed by intramolecular cyclization. researchgate.net

Intermediates such as oximes and hydrazones play a pivotal role in directing the course of indazole synthesis, often serving as the direct precursors to the cyclization step.

Hydrazones: Hydrazones are frequently formed by the condensation of a carbonyl compound (aldehyde or ketone) with a hydrazine. researchgate.netsamipubco.com They are central to many indazole syntheses. For example, arylhydrazones can undergo intramolecular C-H amination to form 1H-indazoles. nih.govbohrium.com In another approach, the reaction of o-fluorobenzaldehydes with hydrazine initially forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the indazole. researchgate.net The stability and reactivity of the hydrazone can be influenced by substituents, and in some cases, side reactions like the Wolf-Kishner reduction can compete with the desired cyclization. researchgate.net N-tosylhydrazones are also valuable intermediates, as they can react with arynes in a [3+2] cycloaddition to form 3-substituted indazoles. organic-chemistry.org This reaction proceeds through the in-situ generation of a diazo compound from the N-tosylhydrazone. organic-chemistry.org

Oximes: Oximes, formed from the reaction of a carbonyl compound with hydroxylamine (B1172632), can also be key intermediates in indazole synthesis. nih.gov For instance, arylamino oximes can be converted to N-aryl-1H-indazoles. organic-chemistry.org The mechanism involves the mesylation of the oxime, followed by a nucleophilic substitution to form the indazole ring. organic-chemistry.org In some cases, the reaction of an oxime can lead to N-N bond formation without the need for an external activating agent. nih.gov The geometry of the oxime can be crucial; for example, the reaction of Z-isomers of methyloximes with hydrazine can lead to the formation of 3-aminoindazoles through a benzonitrile (B105546) intermediate. researchgate.net Iminoxyl radicals, generated from the oxidation of oximes, can also undergo cyclization to form heterocyclic products. beilstein-journals.org

Table 2: Role of Intermediates in Indazole Synthesis

| Intermediate | Formation | Subsequent Reaction | Product | Reference |

| Hydrazone | Carbonyl + Hydrazine | Intramolecular C-H Amination | 1H-Indazole | nih.govbohrium.com |

| Hydrazone | o-Fluorobenzaldehyde + Hydrazine | Intramolecular Cyclization | Indazole | researchgate.net |

| N-Tosylhydrazone | Aldehyde + N-Tosylhydrazine | [3+2] Cycloaddition with Aryne | 3-Substituted Indazole | organic-chemistry.org |

| Oxime | Carbonyl + Hydroxylamine | Mesylation and Nucleophilic Substitution | N-Aryl-1H-Indazole | organic-chemistry.org |

| Z-Methyloxime | Carbonyl + Methoxylamine | Reaction with Hydrazine | 3-Aminoindazole | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Precursors

Mechanisms of Functional Group Interconversion

Once the indazole core is formed, functional group interconversions are often necessary to arrive at the final target molecule, such as 5-Chloro-1H-indazol-4-amine. Key transformations include reductive amination and aromatic nitration.

Reductive amination is a widely used method for the synthesis of amines and is a key step in the synthesis of many indazole derivatives. The reaction typically involves two main steps: the formation of an imine or enamine intermediate, followed by its reduction to an amine. libretexts.orgwikipedia.org

The process begins with the nucleophilic attack of an amine on a carbonyl group (aldehyde or ketone) to form a hemiaminal intermediate. libretexts.orgwikipedia.org This is followed by the elimination of water to form an imine (from a primary amine) or an enamine (from a secondary amine). libretexts.org The resulting C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent. libretexts.orgwikipedia.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org

In the context of indazoles, reductive amination can be used to introduce an amino group. For example, the synthesis of 1H-indazol-6-amine can be achieved through the catalytic hydrogenation of 6-nitro-1H-indazole. This reduction of the nitro group proceeds through intermediate hydroxylamine and imine species. More broadly, reductive aminases (RedAms) can be used to form secondary amines from a carbonyl compound and a primary amine, which can then be used in subsequent reactions to form the indazole ring. researchgate.net

A two-step process involving initial enamine condensation followed by hydrogenation has been shown to be successful for the N1-alkylation of indazoles. nih.gov

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring, which can subsequently be reduced to an amine. The mechanism of aromatic nitration has been extensively studied.

The classical mechanism involves the generation of the nitronium ion (NO₂⁺) from the reaction of nitric acid with a strong acid, typically sulfuric acid. The nitronium ion then acts as the electrophile. The reaction is proposed to proceed through a series of intermediates. nih.gov The first is an electron donor-acceptor (EDA) complex between the aromatic ring and the nitronium ion. nih.gov This is followed by the formation of a single-electron transfer (SET) complex, which is an intimate radical cation-molecule pair. nih.gov Finally, this collapses to form the sigma-complex, also known as an arenium ion, which is a resonance-stabilized carbocation. nih.gov The reaction is completed by the removal of a proton from the arenium ion by a weak base, restoring the aromaticity of the ring.

In the context of indazoles, nitration can be a key step. For example, iron-promoted C3-H nitration of indazole has been reported. researchgate.net Mechanistic insights suggest that some nitration processes can proceed via a NO₂ radical pathway. researchgate.net The regioselectivity of nitration can be influenced by the substituents already present on the indazole ring and the reaction conditions. For instance, the use of bismuth nitrate (B79036) has shown some regioselectivity for ortho-nitration in anilines, which involves coordination between the amide and the bismuth nitrate. researchgate.net More modern methods utilize N-nitropyrazole reagents, which act as a controllable source of the nitronium ion for the nitration of a broad range of arenes and heteroarenes under mild conditions. nih.gov

Cross-Coupling Reaction Mechanisms (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly valuable for functionalizing heterocyclic compounds like this compound. The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or pseudohalide. yonedalabs.com For this compound, the chlorine atom at the C5 position serves as the electrophilic partner.

While chloroarenes are typically less reactive than the corresponding bromo or iodo derivatives, advancements in catalyst design have enabled their efficient use in Suzuki-Miyaura couplings. yonedalabs.com In fact, for certain heterocyclic systems like aminopyrazoles, chloro and bromo derivatives have shown superiority over iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction for this compound can be described by three fundamental steps:

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-chlorine (C-Cl) bond of this compound. This step forms a new square planar Palladium(II) complex. The reactivity in this step is influenced by the electron density of the aryl chloride; electron-withdrawing groups can facilitate this process. yonedalabs.com The choice of ligand on the palladium catalyst is critical, with bulky, electron-rich phosphine (B1218219) ligands like those in [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) being particularly effective for activating less reactive aryl chlorides. researchgate.netmdpi.com

Transmetalation : The next step involves the transfer of the organic group from the boronic acid (or its boronate ester) to the Palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron compound to form a more nucleophilic borate (B1201080) species. The halide on the palladium complex is replaced by the organic group from the organoboron reagent. yonedalabs.com

Reductive Elimination : In the final step, the two organic groups (the indazolyl moiety and the group from the organoboron reagent) on the Palladium(II) complex couple and are eliminated from the metal center. This forms the new carbon-carbon bond, yielding the final coupled product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com

The table below summarizes the key components and transformations in the Suzuki-Miyaura coupling of this compound.

| Component/Step | Description | Key Factors |

| Aryl Halide | This compound | The C-Cl bond at the C5 position is the reaction site. |

| Organoboron Reagent | Arylboronic acid, heteroarylboronic acid, etc. | The choice of this reagent determines the new substituent. |

| Palladium Catalyst | Pd(0) source, often from a Pd(II) precatalyst like Pd(dppf)Cl₂. researchgate.net | Ligand choice (e.g., dppf) is crucial for activating the C-Cl bond. |

| Base | Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates. yonedalabs.comresearchgate.net | Activates the boronic acid for transmetalation. |

| Solvent | Aprotic polar solvents like dioxane, dimethoxyethane (DME), or THF. yonedalabs.comresearchgate.net | Solubilizes reactants and influences reaction kinetics. |

| Oxidative Addition | Pd(0) inserts into the C-Cl bond of the indazole. | Rate-limiting for less reactive aryl chlorides. |

| Transmetalation | The organic group is transferred from boron to palladium. | Requires base activation of the organoboron species. |

| Reductive Elimination | The C-C bond is formed, releasing the product and regenerating Pd(0). | Final step of the catalytic cycle. |

Computational Analysis of Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting outcomes in organic synthesis. For complex heterocyclic systems like this compound, DFT calculations provide deep insights into reaction energetics and the structures of transient species like transition states. beilstein-journals.org

DFT studies can model various quantum chemical parameters to predict the reactivity of a molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

In the context of regioselective reactions, such as the alkylation of indazoles, DFT calculations can be used to analyze the transition states for different potential pathways. beilstein-journals.org By calculating the activation energies associated with each transition state, chemists can predict which regioisomer will be the major product. For example, studies on substituted indazoles have shown that chelation effects or other non-covalent interactions can significantly lower the energy of one transition state over another, thereby dictating the reaction's outcome. beilstein-journals.org

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to calculate the partial charges on each atom and to determine Fukui indices. beilstein-journals.org The Fukui function indicates the most electrophilic and nucleophilic sites within a molecule, offering a more nuanced view of reactivity than simple charge distribution. For this compound, such analysis could pinpoint the relative reactivity of the N1 and N2 positions of the pyrazole (B372694) ring, which is crucial for predicting the outcomes of N-functionalization reactions.

Computational studies have also been applied to model the enantioselectivity of reactions involving indazole derivatives. DFT calculations of Zimmerman-Traxler-type transition states in a copper-catalyzed allylation of a 5-chloro-indazole derivative helped to explain the high levels of enantioselectivity observed experimentally, attributing it to specific steric interactions between the ligand, substrate, and catalyst. mit.edu

The following table showcases typical quantum chemical parameters that are calculated using DFT to assess the reactivity of indazole derivatives. researchgate.net

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electrophilicity). |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity. |

| Ionization Potential | I | The energy required to remove an electron (I ≈ -EHOMO). |

| Electron Affinity | A | The energy released when an electron is added (A ≈ -ELUMO). |

| Chemical Hardness | η | Measures resistance to change in electron distribution (η = (I-A)/2). |

| Electronegativity | χ | Measures the power of an atom to attract electrons (χ = (I+A)/2). |

| Fukui Index | f(r) | Identifies the most reactive sites in a molecule for nucleophilic or electrophilic attack. |

Chemical Reactivity and Derivatization Strategies of 5 Chloro 1h Indazol 4 Amine

Functionalization at the Amine Group (C-4 Position)

The primary amine group at the C-4 position is a key site for introducing structural diversity. It readily undergoes reactions typical of aromatic amines, allowing for the attachment of various substituents.

Acylation and Amidation Reactions of the Indazolamine

The amine group of 5-Chloro-1H-indazol-4-amine can be readily acylated or amidated to form the corresponding amides. This is a common strategy in medicinal chemistry to introduce a variety of side chains. For instance, reaction with benzoyl chloride or its derivatives under suitable conditions yields N-benzoyl-5-chloro-1H-indazol-4-amine analogs. evitachem.com Similarly, coupling with carboxylic acids, often activated with reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), produces the desired amides. rroij.com The reaction of 5-bromo-1H-indazol-3-amine with chloroacetic anhydride (B1165640) under alkaline conditions is an example of an acylation reaction. nih.gov These reactions are fundamental in building more complex molecules, such as those with potential biological activity. drugbank.com

Table 1: Examples of Acylation/Amidation Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Benzoyl chloride | N-Benzoyl-5-chloro-1H-indazol-4-amine |

| This compound | Acetic anhydride | N-Acetyl-5-chloro-1H-indazol-4-amine |

Alkylation and Arylation of the Amine Moiety

The nitrogen atom of the amine group can also be a target for alkylation and arylation reactions, leading to the formation of secondary and tertiary amines. Direct alkylation can be achieved using alkyl halides, though regioselectivity between the amine and the indazole nitrogen atoms can be a challenge. beilstein-journals.org More controlled methods, such as reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, can be employed.

Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are powerful tools for the arylation of the amine group, allowing for the introduction of various aryl and heteroaryl substituents. acs.org These reactions typically use a palladium catalyst and a suitable ligand to facilitate the C-N bond formation. mdpi.comrsc.org

Formation of Imines and Related Derivatives from the Amine

The primary amine at the C-4 position can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgoperachem.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. operachem.com Imines are versatile intermediates that can be further modified, for example, through reduction to form secondary amines. While direct examples with this compound are not prevalent in the provided search results, this is a fundamental reaction of primary amines. masterorganicchemistry.comlibretexts.org

Reactions Involving the Chloro Substituent (C-5 Position)

The chlorine atom at the C-5 position provides another handle for the functionalization of the indazole core. Its reactivity allows for the introduction of new substituents through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The chloro group at C-5 is a suitable leaving group for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the chloro-indazole with a boronic acid or ester, is a widely used method to form new carbon-carbon bonds. mdpi.comresearchgate.net This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C-5 position. nih.gov For instance, coupling with (5-chloro-1H-indazol-4-yl)boronic acid can be used to introduce the 5-chloro-1H-indazol-4-yl moiety onto other molecules. sigmaaldrich.com

The Buchwald-Hartwig amination can also be employed at the C-5 position to replace the chlorine atom with an amine, amide, or related nitrogen-containing group. acs.orgmdpi.comrsc.org This reaction is a powerful tool for synthesizing a diverse array of 5-aminoindazole (B92378) derivatives.

Table 2: Common Conditions for Cross-Coupling Reactions

| Reaction | Catalyst | Base | Solvent |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or DME |

Nucleophilic Displacement Reactions at C-5

The chlorine atom at the C-5 position can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chloro group towards nucleophilic attack is influenced by the electron-withdrawing nature of the indazole ring system. Strong nucleophiles such as alkoxides, thiolates, and amines can replace the chlorine atom, leading to the formation of ethers, thioethers, and substituted amines, respectively. ambeed.comsmolecule.com For example, reaction with sodium methoxide (B1231860) would yield 5-methoxy-1H-indazol-4-amine. The efficiency of these reactions can often be enhanced by the presence of an activating group on the indazole ring or by using forcing reaction conditions.

Functionalization at the Indazole Nitrogen Atoms (N-1 and N-2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold allows for functionalization, most commonly through N-alkylation and N-arylation. The indazole ring exhibits annular tautomerism, with the N-H hydrogen existing on either nitrogen, although the 1H-indazole tautomer is generally more stable. beilstein-journals.org Direct functionalization often results in a mixture of N-1 and N-2 substituted products, making regioselectivity a critical challenge. beilstein-journals.orgbohrium.com

The introduction of alkyl or aryl groups onto the indazole nitrogen atoms is a common strategy to modulate the physicochemical and pharmacological properties of the resulting compounds.

N-Alkylation: Direct N-alkylation of the 1H-indazole core is a frequently employed transformation. beilstein-journals.org Standard conditions often involve the use of a base to deprotonate the indazole nitrogen, followed by reaction with an alkyl halide electrophile. researchgate.net However, these reactions typically yield a mixture of N-1 and N-2 regioisomers. beilstein-journals.orgbohrium.com For instance, treating an indazole with an alkyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) can produce both N-1 and N-2 alkylated products. beilstein-journals.org More advanced methods utilize metallaphotoredox catalysis, where a copper catalyst and a photoredox catalyst can enable the N-alkylation of indazoles and other N-heterocycles at room temperature with a broad range of alkyl bromides. nih.gov

N-Arylation: N-arylation of indazoles is typically achieved using transition-metal-catalyzed cross-coupling reactions. nih.gov The most common methods include the Ullmann condensation, Buchwald-Hartwig amination, and Chan–Lam coupling. nih.gov These reactions involve coupling the indazole with an aryl halide or a boronic acid in the presence of a metal catalyst (commonly copper or palladium) and a base. nih.govacs.org For example, copper-catalyzed N-arylation can be used to couple aryl boronic acids with aminoindazoles. researchgate.net Palladium-catalyzed methods are also widely used due to their generality and the broad availability of (hetero)aryl halides. acs.org

Controlling the regioselectivity of N-functionalization to favor either the N-1 or N-2 isomer is a pivotal aspect of indazole chemistry. The outcome is highly dependent on reaction conditions and the electronic and steric properties of substituents on the indazole ring. d-nb.info

The choice of base and solvent system plays a crucial role. Studies on substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide tends to be a promising system for achieving high N-1 regioselectivity. d-nb.info In contrast, conditions such as potassium carbonate (K2CO3) in DMF often lead to nearly equal mixtures of N-1 and N-2 isomers. bohrium.comresearchgate.net

Substituents on the benzene (B151609) portion of the indazole ring significantly influence the N-1/N-2 ratio. Electronic effects are paramount; for example, electron-withdrawing groups at the C-7 position have been shown to confer excellent N-2 regioselectivity (≥ 96%). d-nb.info The interplay of the electron-donating 4-amino group and the electron-withdrawing 5-chloro group in this compound would be expected to create a unique electronic environment that directs the regioselectivity of N-functionalization.

Table 1: Conditions Influencing Regioselectivity in N-Alkylation of Substituted Indazoles

| Substrate Type | Conditions (Base, Solvent) | Major Regioisomer | Key Findings | Reference |

|---|---|---|---|---|

| C-3 Substituted Indazoles (e.g., 3-carboxymethyl, 3-tert-butyl) | NaH, THF | N-1 (>99%) | This system is highly selective for the N-1 position with various C-3 substituents. | d-nb.info |

| C-7 Substituted Indazoles (e.g., 7-NO2, 7-CO2Me) | NaH, THF | N-2 (≥96%) | Electron-withdrawing groups at C-7 strongly direct alkylation to the N-2 position. | d-nb.info |

| Unsubstituted and Substituted Indazoles | K2CO3, DMF | Mixture (N-1:N-2 ≈ 1:1) | These conditions often result in poor regioselectivity, yielding nearly equal amounts of both isomers. | bohrium.comresearchgate.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH, DMF | Mixture (N-1: 38%, N-2: 46%) | Demonstrates the formation of isomeric mixtures under specific conventional conditions. | beilstein-journals.org |

N-Alkylation and N-Arylation Strategies

Remote Functionalization and Multi-site Derivatization

Beyond N-functionalization, the indazole ring offers other positions for derivatization, enabling the construction of more complex molecular architectures.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores. acs.org For the indazole ring, the C-3 position is a common site for such transformations. chim.it Transition-metal catalysis, particularly with rhodium and palladium, is frequently employed to achieve C-H activation and subsequent annulation or coupling. researchgate.netnih.gov

Palladium-catalyzed direct arylation has been successfully applied to the C-3 position of the 1H-indazole ring using aryl iodides. mdpi.com Similarly, rhodium(III)-catalyzed processes can facilitate C-H activation and cyclization, allowing for the construction of functionalized indazoles from simpler precursors like aldehyde phenylhydrazones. nih.govmdpi.com These methods provide pathways to introduce aryl, alkyl, and other functional groups directly onto the carbon framework of the indazole, which would be applicable to the this compound scaffold for creating diverse analogues.

Table 2: Examples of C-H Functionalization on the Indazole Ring

| Position | Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| C-3 | Direct Arylation | Pd(OAc)2, PPh3, Ag2CO3 | Regioselective C-3 arylation of 1H-indazole on water. Tolerates various functional groups on the aryl iodide. | mdpi.com |

| Multiple (via C-H activation/annulation) | Indazole Synthesis | Rh(III)/Cu(II) | Sequential C-H bond activation and intramolecular cascade annulation to form the indazole ring. | nih.gov |

| C-3 | (Hetero)arylation | TMP2Zn, then Negishi coupling | Functionalization via regioselective C-3 zincation of an N-1 protected indazole. | chim.it |

The this compound core serves as a versatile building block for synthesizing more elaborate molecules. The chloro and amino substituents, along with the reactive indazole nitrogens and C-H bonds, provide multiple handles for sequential or one-pot multi-component reactions.

One common strategy involves using the existing halogen as a handle for cross-coupling reactions. For example, bromo-substituted indazolamines can undergo Suzuki coupling with various boronic acids to introduce new aryl or heteroaryl moieties. nih.gov While the chlorine atom in this compound is less reactive than bromine, it can still participate in cross-coupling reactions under appropriate catalytic conditions.

Complex heterocyclic systems can also be constructed through cyclization reactions starting from functionalized indazoles. Copper-catalyzed tandem reactions, triggered by an initial Ullmann-type coupling followed by N-N bond formation, can yield diverse 1H-indazoles. researchgate.net Furthermore, multi-component reactions offer an efficient route to complex indazoles. For instance, 2H-indazoles can be synthesized in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org Such strategies highlight the potential to use this compound as a starting point for developing novel, structurally complex, and potentially bioactive compounds. mdpi.com

Computational and Theoretical Investigations of 5 Chloro 1h Indazol 4 Amine

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its conformational landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization to determine the lowest energy structure of a molecule. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used with various basis sets like 6-31G or 6-311G for accurate predictions. acs.orgresearchgate.net

For 5-Chloro-1H-indazol-4-amine, DFT calculations would be used to predict its optimal geometry by minimizing the energy with respect to all atomic coordinates. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific DFT data for this compound is not available in the cited literature, analysis of related indazole derivatives allows for a reliable estimation of its structural features. dergipark.org.trderpharmachemica.com The indazole core is expected to be largely planar, consisting of a fused benzene (B151609) and pyrazole (B372694) ring. The amino group at position 4 and the chlorine atom at position 5 are substituents on the benzene part of the ring system.

Table 1: Representative Optimized Geometrical Parameters for Substituted Indazoles (Illustrative) This table presents typical data from DFT calculations on related indazole derivatives to illustrate expected values.

| Parameter | Bond | Expected Length (Å) | Reference |

|---|---|---|---|

| Bond Length | N1-N2 | ~1.36 | derpharmachemica.com |

| N2-C3 | ~1.33 | derpharmachemica.com | |

| C4-C5 | ~1.39 | derpharmachemica.com | |

| C5-Cl | ~1.75 | derpharmachemica.com | |

| C4-N | ~1.38 | vulcanchem.com | |

| Bond Angle | N1-N2-C3 | ~107° | - |

| C3a-C4-C5 | ~118° | - |

Note: The data in this table is illustrative and derived from general findings for indazole systems, not from a specific study on this compound.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring nitrogens. austinpublishinggroup.com Theoretical calculations are essential for determining the relative stability of these tautomers. researchgate.net

For the parent indazole molecule, extensive theoretical and experimental studies have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2.3-3.6 kcal/mol. researchgate.net This preference is generally maintained for substituted indazoles and is attributed to factors including aromaticity and electronic effects. austinpublishinggroup.comresearchgate.net In the case of this compound, the presence of the amino group at C4 and the chloro group at C5 is not expected to alter this fundamental preference. Theoretical calculations on other substituted indazoles confirm that substitution on the benzene ring typically does not change the fact that the 1H tautomer is the most stable form. researchgate.net Therefore, it is predicted that the 1H-tautomer of this compound is the predominant and most energetically stable form.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity, intermolecular interactions, and potential biological activity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.comnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 3: Illustrative HOMO-LUMO Energy Gaps for Indazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-Chloro-1H-indazole | -6.50 | -0.87 | 5.63 | dergipark.org.trresearchgate.net |

| 4-Amino-1H-indazole | -5.60 | -0.60 | 5.00 | dergipark.org.trresearchgate.net |

Note: Data for chloro- and amino-indazole are from a comparative study and serve as a reference. dergipark.org.trresearchgate.net Specific values for this compound are not available.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. derpharmachemica.comresearchgate.net The MEP surface is colored according to the electrostatic potential value: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map would be expected to show regions of high electron density (negative potential) around the two nitrogen atoms of the pyrazole ring, the chlorine atom, and the nitrogen of the amino group due to the presence of lone pairs of electrons. These sites represent likely centers for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms, particularly the N-H protons of the indazole and amino groups, would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack or hydrogen bond donation. tandfonline.comasianresassoc.org

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule, providing a quantitative measure of the electron distribution. derpharmachemica.com These charges are calculated based on how the electron density is partitioned among the basis functions centered on each atom. While known to be basis-set dependent, Mulliken charges offer a valuable qualitative picture of the electronic landscape of a molecule. researchgate.netwum.edu.pl

In this compound, the Mulliken charge analysis would likely show significant negative charges on the electronegative nitrogen and chlorine atoms. The carbon atom attached to the chlorine (C5) and the one attached to the amino group (C4) would have their charges significantly influenced by these substituents. The hydrogen atoms are expected to carry partial positive charges. This charge distribution is crucial for understanding the molecule's dipole moment, polarity, and its ability to engage in electrostatic interactions with other molecules or biological targets. derpharmachemica.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Spectroscopic Property Prediction and Validation

Computational methods are routinely used to predict spectroscopic data, which aids in the structural elucidation and characterization of novel compounds. For indazole derivatives, these predictions are crucial for confirming experimental assignments.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry in structural analysis. The Gauge-Invariant Atomic Orbital (GIAO) method, typically employed within the framework of Density Functional Theory (DFT), is a standard and reliable approach for calculating NMR chemical shifts. acs.org This method has proven effective for various indazole derivatives, providing a sound basis for experimental observations. acs.org

The process involves optimizing the molecular geometry of the compound at a selected level of theory (e.g., B3LYP functional with a basis set like 6-311++G(d,p)). Following optimization, GIAO/DFT calculations are performed to compute the absolute magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). acs.org These absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a standard reference compound, such as Tetramethylsilane (TMS), using established empirical equations. acs.org

For a molecule like this compound, this computational analysis would yield predicted ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for assigning the signals in experimentally recorded spectra, especially for complex structures where signal overlap or ambiguous splitting patterns may occur. Studies on related nitro-indazole derivatives have demonstrated an excellent correlation between GIAO-calculated and experimental NMR data, confirming the structural assignments. acs.org

Table 1: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for an Indazole Derivative This table illustrates the typical output and correlation from a GIAO/DFT study. Specific experimental and calculated values for this compound are not publicly available.

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C3 | 135.2 | 134.8 | 8.15 | 8.10 |

| C4 | 118.9 | 118.5 | 7.60 | 7.58 |

| C5 | 122.5 | 122.1 | 7.25 | 7.23 |

| C6 | 128.0 | 127.7 | 7.40 | 7.38 |

| C7 | 110.4 | 110.1 | 7.80 | 7.77 |

| C3a | 140.1 | 139.8 | - | - |

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise atomic arrangement in the solid state. Computational methods serve as a bridge between these two states. Theoretical calculations begin with an in-silico model of the molecule, which is then geometry-optimized to find its lowest energy conformation. acs.org

For indazole systems, DFT calculations have been successfully used to determine stable tautomers and conformers, with results that show strong agreement with solid-state structures determined by X-ray crystallography. acs.org For instance, studies on N-hydroxymethyl-nitroindazole derivatives have shown that the bond lengths, bond angles, and torsion angles obtained from DFT optimizations closely match the parameters from single-crystal X-ray diffraction analysis. acs.org This correlation is vital for validating the chosen theoretical model and confirming that the computed structure is a true representation of the molecule. This validated computational model can then be reliably used for further predictions, such as NMR shifts and reactivity. acs.org

Computational NMR Spectroscopy (GIAO/DFT)

Reaction Pathway Modeling and Mechanistic Probing

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and understanding the factors that control chemical reactivity and selectivity. For this compound, DFT calculations can provide insight into its behavior in various chemical transformations.

Direct computational studies on this compound have been performed to understand its reactivity in enzymatic halogenation. uchicago.edu In a study investigating catalyst-controlled site-selective halogenation, geometry optimizations and frequency calculations were conducted for this compound using DFT at the B3LYP/LANL2DZ level of theory. uchicago.edu These calculations were used to determine halenium affinity values for different positions on the molecule, predicting the most likely sites for electrophilic attack. uchicago.edu Such studies are crucial for understanding how the electronic properties of the substrate, governed by its substituents (in this case, -Cl and -NH₂), direct the outcome of a reaction.

Furthermore, computational modeling is extensively used to investigate the mechanisms of common reactions involving the indazole scaffold, such as N-alkylation. beilstein-journals.orgbeilstein-journals.org These studies often model the reaction pathways to explain observed regioselectivity (i.e., reaction at the N1 vs. N2 position). beilstein-journals.org By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows researchers to identify the kinetically and thermodynamically favored pathways, providing a rationale for why a particular isomer is formed preferentially under specific reaction conditions. acs.orgbeilstein-journals.org For example, DFT calculations have been used to show how the choice of base and solvent can influence the energy barriers for N1 versus N2 alkylation in substituted indazoles. beilstein-journals.org

Table 2: Example of Computational Details for Mechanistic Investigation

| Parameter | Specification |

|---|---|

| Software | Gaussian |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | LANL2DZ |

| Calculation Type | Geometry Optimization, Frequency Calculation |

| Application | Calculation of Halenium Affinity, Reactivity Prediction |

| Reference Compound | This compound |

Data sourced from a study on flavin-dependent halogenases. uchicago.edu

Academic Research Utility and Future Directions for 5 Chloro 1h Indazol 4 Amine

5-Chloro-1H-indazol-4-amine as a Versatile Synthon in Complex Molecule Synthesis

This compound serves as a highly valuable and versatile synthon, or building block, in the assembly of more complex molecules. The strategic placement of the chloro and amine functionalities on the indazole core provides multiple reactive sites for chemical modification. The indazole ring itself is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds. mdpi.comnih.govnih.gov The presence of the 4-amino group and the 5-chloro substituent on this scaffold allows for directed and diverse synthetic transformations.

The amino group can undergo a variety of reactions, including acylation, alkylation, and participation in condensation reactions to form new heterocyclic rings. The chlorine atom, an electron-withdrawing group, can be substituted through nucleophilic aromatic substitution (SNAr) reactions or serve as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide array of aryl, alkyl, and alkynyl groups, dramatically increasing molecular complexity. Furthermore, the N-H of the indazole ring can be alkylated or arylated, providing another point for diversification. mdpi.com

The utility of similar functionalized indazoles is well-documented. For instance, 3-aminoindazoles are key intermediates in the synthesis of potent therapeutics, including the anti-HIV agent Lenacapavir. mdpi.com The development of a practical, large-scale synthesis for 7-bromo-4-chloro-1H-indazol-3-amine underscores the industrial and academic importance of such halogenated aminoindazoles as intermediates. mdpi.com This highlights the potential of this compound to serve a similar role in the synthesis of novel compounds. A one-pot synthesis for 1-aryl-3-trifluoromethylpyrazoles utilizing related starting materials further demonstrates the utility of such synthons in modern organic synthesis. acs.org

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functionality |

|---|---|---|---|

| 4-Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |

| 4-Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH3CN | Secondary/Tertiary Amine |

| 4-Amino Group | Diazotization | NaNO2, HCl | Diazonium Salt (for further substitution) |

| 5-Chloro Group | Suzuki Coupling | Boronic acids, Pd catalyst | Aryl/Alkenyl Substitution |

| 5-Chloro Group | Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino Substitution |

| 5-Chloro Group | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl Substitution |

Exploration of Structure-Reactivity Relationships within Functionalized Indazolamines

The study of this compound contributes significantly to the understanding of structure-reactivity relationships (SRR) in functionalized heterocyclic systems. rsc.orgnumberanalytics.com The reactivity of the indazole ring is dictated by the interplay of the electronic properties of its substituents. In this molecule, the 4-amino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the 5-chloro group is an electron-withdrawing group via induction, which deactivates the ring.

This specific substitution pattern creates a unique electronic environment that influences reaction outcomes. For example, in electrophilic aromatic substitution reactions, the directing effects of the activating amino group would compete with the deactivating effect of the chlorine. Theoretical and experimental studies on such systems help chemists predict reaction regioselectivity and reactivity. DFT calculations and kinetic monitoring are common tools used to build these SRR models. rsc.orguchicago.edu Understanding how the push-pull nature of the amino and chloro substituents affects the nucleophilicity of the different positions on the indazole ring is crucial for designing selective synthetic routes. ukcatalysishub.co.uk

Moreover, the steric bulk of the substituents influences the accessibility of reagents to different parts of the molecule, a concept known as the Thorpe-Ingold effect, which can facilitate certain cyclization reactions by altering bond angles and bringing reactive centers closer. rsc.org By studying the reactions of this compound and comparing them to other isomers (e.g., 7-amino-5-chloro-1H-indazole), researchers can build robust models that correlate molecular structure with chemical reactivity, paving the way for the rational design of new synthetic strategies. rsc.orgnumberanalytics.com

Contribution to Methodological Advancements in Heterocyclic Chemistry

Research involving this compound drives methodological advancements in heterocyclic chemistry. The synthesis of specifically substituted indazoles often requires the development of novel and efficient chemical reactions. mdpi.com Recent years have seen a surge in transition-metal-catalyzed methods for constructing the indazole core, including rhodium-catalyzed C-H activation and annulation strategies. mdpi.comnih.gov Developing a regioselective, high-yield synthesis for a multi-substituted pattern like 5-chloro-4-amino is a significant challenge that can spur innovation.

Furthermore, this compound serves as a valuable substrate for testing and refining new synthetic methods. For example, its use in novel cross-coupling reactions helps to demonstrate the scope and functional group tolerance of a new catalytic system. mdpi.com The presence of multiple reactive handles (amine, chloride, N-H) allows it to be a test case for chemoselectivity—the ability of a reagent to react with one functional group in the presence of others. The successful application of a new ligand-free, copper-catalyzed intramolecular amination for synthesizing 1-aryl-1H-indazoles is an example of such a methodological advancement. researchgate.net The development of flow chemistry processes for indazole synthesis represents another frontier, offering improved safety, scalability, and reproducibility over traditional batch methods. researchgate.net

Potential for Design of Novel Organic Catalysts or Ligands Utilizing the Indazole Scaffold

The indazole scaffold is a promising platform for the design of novel organic catalysts and ligands for transition metal catalysis. The two nitrogen atoms in the pyrazole (B372694) portion of the ring can act as coordination sites for metal centers. Recent studies have demonstrated the successful design of an indazole-phosphine ligand scaffold for gold(I) catalysis. acs.org In that work, the indazole moiety was integral to the ligand framework, and its properties could be tuned by methylation, which altered the electronic character of the resulting gold complex and enhanced its catalytic activity. acs.org

This compound offers a template that can be readily modified to create a library of ligands. The 4-amino group can be functionalized to introduce other coordinating groups (e.g., phosphines, amines, or N-heterocyclic carbenes), creating bidentate or tridentate ligands. The electronic properties of the resulting ligand, and thus the activity of its metal complex, could be finely tuned by the 5-chloro substituent. The development of new Hg(II) complexes with indazole-derived ligands for catalyzing Biginelli reactions further illustrates the potential of this scaffold in catalysis.

Table 2: Potential Ligand/Catalyst Structures Derived from this compound

| Ligand Type | Modification Approach | Potential Metal Coordination | Application Area |

|---|---|---|---|

| P,N-Ligand | Reaction of 4-amino group with a phosphine-containing electrophile | Pd, Rh, Au, Ru | Asymmetric Catalysis, Cross-Coupling |

| N,N-Ligand | Functionalization of 4-amino group to form an imine with a pyridine (B92270) aldehyde | Fe, Cu, Co | Oxidation Catalysis |

Integration with High-Throughput Synthesis and Screening in Academic Contexts

The structural features of this compound make it an ideal building block for high-throughput synthesis (HTS) and screening campaigns in academic and industrial research. HTS involves the rapid, parallel synthesis of a large number of compounds, creating a "library" that can be screened for biological activity against a specific target. mdpi.com

Starting from this compound, a diverse library of molecules can be generated by systematically reacting its different functional sites with a variety of reagents in a multi-well plate format. For example, the 4-amino group could be acylated with a set of 96 different carboxylic acids, while the 5-chloro position is subjected to a Suzuki coupling with 96 different boronic acids, and the indazole N1-H is alkylated with 96 different alkyl halides. This combinatorial approach can quickly generate thousands of unique, yet structurally related, compounds. Such libraries based on the indazole scaffold have been used to identify potent kinase inhibitors for targets like Rock2 and Gsk3β. researchgate.net The use of flow chemistry can further accelerate the production of these compound libraries. researchgate.net

Emerging Research Frontiers for Indazole Derivatives

The indazole nucleus continues to be at the forefront of chemical and medicinal research, with several emerging frontiers. While their role as kinase inhibitors is well-established, new applications are constantly being discovered. mdpi.comnih.gov

One major frontier is the development of indazole derivatives for novel therapeutic targets. For example, 3-(indol-5-yl)-indazole derivatives have been identified as potent antagonists of the MD2–TLR4 complex, showing promise for treating acute lung injury. acs.org In the context of infectious diseases, novel thiazolyl-indazole derivatives are being investigated as potential inhibitors of the SARS-CoV-2 main protease (MPro). chemrxiv.org Other research has focused on developing indazole-based compounds as antileishmanial agents by targeting enzymes like trypanothione (B104310) reductase. nih.gov

Beyond medicine, there is growing interest in the application of indazole derivatives in materials chemistry due to their unique photophysical properties. researchgate.net The rigid, aromatic structure of the indazole ring system makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials. The specific substitution pattern of this compound could be exploited to tune the electronic and photophysical properties for such applications. The continued exploration of indole (B1671886) and indazole derivatives promises to unveil new frontiers in both medicinal and synthetic organic chemistry. mdpi.com

Q & A

Q. What are common synthetic routes for 5-Chloro-1H-indazol-4-amine?

- Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example:

-

Condensation : Reacting substituted aldehydes with aminothiazoles in acetic acid under reflux (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) .

-

Cyclization : Using chloroacetyl chloride with triethylamine as a catalyst to form azetidinone intermediates, which can be further modified .

-

Hetarylpyrazole Formation : Reaction of halogenated intermediates (e.g., 5-bromo derivatives) with nucleophilic reagents to introduce functional groups .

-

Key Considerations : Optimize reaction time (3–5 hours), temperature (reflux conditions), and stoichiometry (1.0–1.1 equiv of reagents) .

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures using SHELX (e.g., SHELXL for refinement) and visualize anisotropic displacement ellipsoids with ORTEP .

- Spectroscopy : Confirm molecular identity via H/C NMR, IR (e.g., C–N stretching at ~1600 cm), and mass spectrometry .

- Key Considerations : Validate bond angles and torsion angles (e.g., Cl–C–C angles ~116–120°) to confirm stereochemistry .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Software Cross-Validation : Refine data using multiple programs (e.g., SHELXL for small-molecule refinement and WinGX for metric analysis of molecular geometry) .

- Check for Twinning : Use SHELXL’s twin refinement tools if high-resolution data shows irregular intensity distributions .

- Reproducibility : Compare unit cell parameters (e.g., Ångstrom distances ±0.003 Å) across independent experiments .

- Case Study : Discrepancies in Cl–C–C bond angles (~2° variation) may arise from temperature-dependent lattice distortions; re-measure at controlled temperatures (e.g., 208 K) .

Q. How to optimize bioactivity assays when conflicting pharmacological data arises?

- Methodological Answer :

- Control Replication : Include both positive (e.g., known inhibitors) and negative controls (e.g., solvent-only) to isolate compound-specific effects .

- Dose-Response Curves : Calculate EC/IC values across multiple replicates (minimum n=3) to assess statistical significance .

- Data Contradiction Analysis : Use qualitative frameworks (e.g., iterative hypothesis testing) to identify variables (e.g., solvent polarity, cell line variability) impacting results .

- Example : Discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility; validate using standardized CLSI protocols .

Q. What computational methods support the design of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software to guide functional group substitutions .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

- Key Considerations : Validate docking poses against crystallographic data (e.g., RMSD <2.0 Å) and adjust force field parameters for halogen bonding .

Safety and Best Practices

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential HCl off-gassing during synthesis .

- Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal in designated halogenated waste containers .

Q. How to ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Detailed Reporting : Document reaction parameters (e.g., reflux time ±5 minutes, solvent purity ≥99%) following IUPAC guidelines .

- Batch Analysis : Characterize multiple synthesis batches via HPLC (≥95% purity threshold) to confirm consistency .

- Open Data Sharing : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.